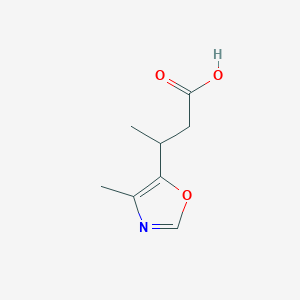

3-(4-Methyloxazol-5-yl)butanoic acid

Description

3-(4-Methyloxazol-5-yl)butanoic acid is a heterocyclic carboxylic acid featuring a methyl-substituted oxazole ring conjugated to a butanoic acid chain. This compound’s structure combines a polar carboxylic acid group with a lipophilic oxazole moiety, making it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring balanced hydrophilicity-lipophilicity interactions.

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-(4-methyl-1,3-oxazol-5-yl)butanoic acid |

InChI |

InChI=1S/C8H11NO3/c1-5(3-7(10)11)8-6(2)9-4-12-8/h4-5H,3H2,1-2H3,(H,10,11) |

InChI Key |

FCCPOGOQUOTEGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=N1)C(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride to form 2-methyl-5-phenyloxazole, which is then subjected to further reactions to introduce the butanoic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyloxazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: Substitution reactions can introduce new functional groups to the oxazole ring or the butanoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the molecule.

Scientific Research Applications

3-(4-Methyloxazol-5-yl)butanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Medicine: Oxazole derivatives, including this compound, have potential therapeutic applications due to their biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Methyloxazol-5-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, and applications, drawing from the provided evidence and inferred trends in heterocyclic chemistry.

Structural and Functional Analogues

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methyloxazol-5-yl)butanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of malonic acid derivatives or through coupling reactions involving oxazole precursors. For example, halogenated phenylbutanoic acids (e.g., 3-(4-Chlorophenyl)butanoic acid) are synthesized using malonic acid syntheses, where reaction temperature and solvent polarity critically affect yield . Catalytic methods (e.g., palladium-mediated cross-coupling) may optimize oxazole-ring formation, as seen in related heterocyclic systems .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3-(4-Methyloxazol-5-yl)butanoic acid?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions on the oxazole ring and butanoic acid chain. For analogs like 3-(4-Fluorophenyl)butanoic acid, aromatic proton shifts at 7.2–7.8 ppm and carboxyl carbon signals near 170 ppm are diagnostic .

- HPLC/MS : Reverse-phase HPLC with C18 columns and ESI-MS (negative ion mode) verify purity and molecular weight (e.g., [M-H] peak) .

- Melting Point Analysis : Consistency with literature values (e.g., 61–63°C for brominated isoxazoles) ensures crystallinity .

Q. What are the key solubility and stability considerations for handling 3-(4-Methyloxazol-5-yl)butanoic acid in aqueous and organic solvents?

- Methodological Answer :

- Solubility : The carboxylate group enhances solubility in polar solvents (e.g., DMSO, methanol), while the methyloxazole moiety increases hydrophobicity. Pre-saturation studies in PBS (pH 7.4) are recommended for biological assays, as done for 3-(4-Fluorobenzenesulfonyl)butanoic acid .

- Stability : Store at -20°C under inert gas to prevent oxidation. Degradation kinetics can be monitored via TLC or HPLC, similar to halogenated analogs .

Advanced Research Questions

Q. How does the methyloxazole substituent in 3-(4-Methyloxazol-5-yl)butanoic acid influence its interaction with biological targets compared to halogenated analogs?

- Methodological Answer :

- Structural Comparison : Methyloxazole provides electron-rich π-systems for hydrophobic or stacking interactions, unlike halogenated phenyl groups (e.g., 3-(4-Bromophenyl)butanoic acid), which rely on halogen bonding. Molecular docking studies (e.g., AutoDock Vina) can map binding pockets in enzymes like cyclooxygenase-2 (COX-2) .

- Biological Activity : Methyloxazole derivatives may exhibit enhanced selectivity for microbial targets (e.g., bacterial thioredoxin reductase) compared to anti-inflammatory halogenated analogs .

Q. How can researchers address contradictions in reported biological activities of 3-(4-Methyloxazol-5-yl)butanoic acid derivatives?

- Methodological Answer :

- Systematic SAR Studies : Vary substituents (e.g., methyl vs. methoxy groups) and assess activity against standardized assays (e.g., MIC for antimicrobial studies). For example, 3-(4-Chlorophenyl)butanoic acid showed anticonvulsant activity in rodent models but not in vitro, suggesting metabolic activation .

- Meta-Analysis Tools : Use platforms like RevMan to statistically reconcile divergent results across studies, focusing on variables like assay sensitivity or cell-line specificity .

Q. What computational strategies are recommended to predict the metabolic pathways of 3-(4-Methyloxazol-5-yl)butanoic acid?

- Methodological Answer :

- In Silico Metabolism : Tools like GLORY or SyGMa predict Phase I/II metabolism. The oxazole ring may undergo hydroxylation (CYP450), while the carboxylate group facilitates glucuronidation, as modeled for 4-(4-Bromophenyl)butanoic acid .

- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., β-oxidation of the butanoic chain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.